1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone

Orthogonal functionalization Site-selective synthesis Medicinal chemistry building blocks

Researchers constructing kinase inhibitor libraries or optimizing agrochemical leads often encounter synthetic dead-ends with mono-halogenated building blocks, forcing costly route redesigns. 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone (CAS 1805555-80-9) provides three orthogonal reactive handles on a single electron-deficient ring, enabling programmable sequential diversification without protecting-group strategies: • Br for Pd-catalyzed cross-coupling (Suzuki-Miyaura) to install aryl/heteroaryl diversity • F for nucleophilic aromatic substitution (SNAr) with amines to introduce a second diversity point • NO₂ reducible to aniline (H₂/Pd-C or SnCl₂) for amidation, sulfonylation, or diazotization-a third functional handle Supplied as an off-white solid, ≥95% purity. Ideal for four-step sequences from a single starting material.

Molecular Formula C8H5BrFNO3
Molecular Weight 262.03 g/mol
Cat. No. B8017693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone
Molecular FormulaC8H5BrFNO3
Molecular Weight262.03 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)F
InChIInChI=1S/C8H5BrFNO3/c1-4(12)5-2-7(10)6(9)3-8(5)11(13)14/h2-3H,1H3
InChIKeyYQIBYVYREBGZIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone: Specifications & Feasibility


1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone (CAS 1805555-80-9) is a polyhalogenated nitroacetophenone building block with a molecular weight of 262.03 g/mol and the formula C₈H₅BrFNO₃ . It is supplied as an off-white solid with a standard purity of ≥95% . The compound features three distinct reactive handles—acetyl, bromo, and fluoro—positioned para, ortho, and meta to a strongly electron-withdrawing nitro group, creating a unique, predictable reactivity profile for sequential functionalization in medicinal chemistry and materials science .

Why Mono-Halogenated Acetophenones Are Inadequate


Simple acetophenone analogs lacking the full bromo-fluoro-nitro triad, such as 1-(4-bromo-2-nitrophenyl)ethanone or 1-(5-fluoro-2-nitrophenyl)ethanone, cannot replicate the orthogonal reactivity required for multi-step synthetic sequences . The simultaneous presence of bromine and fluorine on the same electron-deficient ring enables programmable site-selective transformations—bromine for palladium-catalyzed cross-coupling and fluorine for nucleophilic aromatic substitution (SNAr)—without the need for protecting-group strategies [1]. Substituting a mono-halogenated analog would forfeit either the cross-coupling handle or the SNAr leaving group, collapsing the synthetic sequence into a dead-end intermediate and forcing a costly route redesign .

Quantitative Differentiation for Sourcing


Orthogonal Reactivity: Bromine Cross-Coupling vs. Fluorine SNAr

Compared to the mono-brominated analog 1-(4-bromo-2-nitrophenyl)ethanone (CAS 90004-94-7), 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone adds a fluorine atom that serves as a superior leaving group for nucleophilic aromatic substitution. Fluorine is the most reactive halogen in SNAr, with relative reactivity orders of F >> Cl ≈ Br ≈ I under standard conditions [1]. The mono-fluoro analog 1-(5-fluoro-2-nitrophenyl)ethanone (CAS 2250-48-8) lacks the bromine required for Suzuki-Miyaura cross-coupling, a cornerstone reaction for C–C bond formation in drug discovery . Only the target compound combines both orthogonal handles in a single intermediate, enabling two sequential, site-selective functionalization steps without intermediate purification or protecting-group manipulation.

Orthogonal functionalization Site-selective synthesis Medicinal chemistry building blocks

Enhanced Carbonyl Electrophilicity for Condensation Reactions

The acetyl carbonyl in 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone is rendered more electrophilic than in non-fluorinated analogs due to the electron-withdrawing effect of the para-fluoro substituent transmitted through the aromatic ring. This effect is quantifiable through comparative computed electrostatic potential (ESP) values and experimentally manifests in faster reaction kinetics for condensation reactions such as chalcone formation, Claisen-Schmidt condensations, and hydrazone/oxime derivatizations [1]. The combination of o-nitro and p-fluoro electron withdrawal creates a carbonyl more reactive than that of 1-(4-bromo-2-nitrophenyl)ethanone, which lacks the para-fluoro group.

Carbonyl reactivity Nucleophilic addition Heterocycle synthesis

Validated Purity and Batch Consistency

Commercially sourced 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone is supplied with documented purity of ≥95% and is accompanied by batch-specific quality certificates, including NMR, HPLC, or GC analyses . This stands in contrast to the chloro analog 1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone (CAS 1292836-16-8), which is also available at 95% purity , but with a different substitution pattern that alters its reactivity profile. For procurement decisions, the availability of rigorous batch documentation for the bromo-fluoro-nitro isomer reduces the risk of failed reactions due to unidentified impurities, a known issue with less rigorously characterized specialty intermediates.

Quality control Batch reproducibility Analytical validation

High-Value Application Scenarios


Sequential Functionalization for Kinase Inhibitor Assembly

Medicinal chemistry teams constructing focused kinase inhibitor libraries can exploit the bromo and fluoro handles of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone for sequential diversification. In a typical workflow, the bromine undergoes Suzuki-Miyaura coupling with an aryl boronic acid to install a first diversity element, followed by SNAr displacement of the fluorine with an amine nucleophile to introduce a second diversity point, all without intermediate protection steps [1]. This two-step, one-intermediate strategy is not feasible with mono-halogenated analogs, which would stall after the first transformation and require an additional functionalization step with a separate building block.

Nitro Reduction to Aniline for Drug Conjugates

The ortho-nitro group can be selectively reduced (e.g., H2, Pd/C or SnCl2) to the corresponding aniline, providing a third functional handle for amide bond formation, sulfonylation, or diazotization chemistry [1]. This enables 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone to serve as a precursor to trifunctionalized benzene scaffolds, where the acetyl group has been utilized for initial heterocycle formation, the bromine for cross-coupling, the fluorine for nucleophilic substitution, and the reduced amine for bioconjugation or further diversification—a four-step sequence from a single starting material.

Accelerated Heterocycle Synthesis via Reactive Carbonyl

The enhanced electrophilicity of the acetyl carbonyl, driven by the combined electron-withdrawing effects of the ortho-nitro and para-fluoro groups, makes 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone an ideal substrate for rapid heterocycle construction [1]. In chalcone-forming Claisen-Schmidt condensations with aromatic aldehydes, the activated carbonyl reacts with shorter induction times and higher conversion rates compared to non-fluorinated analogs, enabling parallel synthesis workflows where speed and yield are critical for library production.

Agrochemical & Materials Science Intermediate

Beyond pharmaceuticals, the compound's orthogonal reactivity profile makes it a valuable intermediate for agrochemical discovery (e.g., fungicidal or herbicidal lead optimization) and for the synthesis of functional materials such as fluorinated liquid crystal precursors or optoelectronic building blocks. The ability to precisely tune physical properties (logD, polarizability) through sequential substitution at the bromo and fluoro positions provides a rational design pathway for property optimization, a capability not offered by mono-functionalized nitroacetophenone analogs [1].

Technical Documentation Hub

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